Imiquimod maleate
Overview
Description
Imiquimod maleate is a synthetic compound belonging to the imidazoquinoline family. It is primarily known for its role as an immune response modifier. This compound is used topically to treat various skin conditions, including genital warts, superficial basal cell carcinoma, and actinic keratosis . The compound works by stimulating the body’s immune system to fight against these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imiquimod involves several steps. One common method starts with the oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinoline to form 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-N-oxide. This intermediate is then converted to a 4-chloro derivative, followed by the formation of a 4-iodo derivative. The final step involves the conversion of this intermediate to imiquimod, which is then purified via its maleate salt .
Industrial Production Methods: Industrial production of imiquimod maleate typically involves large-scale synthesis using the aforementioned synthetic route. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: Imiquimod undergoes various chemical reactions, including:
Oxidation: Conversion of 1-isobutyl-1H-imidazo[4,5-c]quinoline to its N-oxide derivative.
Substitution: Formation of 4-chloro and 4-iodo derivatives from the N-oxide intermediate.
Common Reagents and Conditions:
Oxidation: Peracetic acid in toluene or a combination of formic acid and peracetic acid.
Substitution: Halogenating agents such as chlorine and iodine.
Major Products:
Oxidation: 1-isobutyl-1H-imidazo[4,5-c]quinoline-5-N-oxide.
Substitution: 4-chloro and 4-iodo derivatives, leading to the final product, imiquimod.
Scientific Research Applications
Imiquimod maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of imidazoquinolines.
Biology: Investigated for its role in modulating immune responses and its effects on various cell types.
Medicine: Extensively used in dermatology for treating skin conditions such as genital warts, superficial basal cell carcinoma, and actinic keratosis. .
Industry: Utilized in the development of topical formulations and drug delivery systems.
Mechanism of Action
Imiquimod maleate exerts its effects by activating the immune system. It acts as an agonist for toll-like receptor 7 (TLR7) and toll-like receptor 8 (TLR8), leading to the activation of nuclear factor-kappa B (NF-κB). This activation results in the production of pro-inflammatory cytokines, chemokines, and other mediators, which enhance the immune response. Additionally, imiquimod induces apoptosis in tumor cells through caspase activation and modulation of B cell lymphoma/leukemia protein (Bcl-2) proteins .
Comparison with Similar Compounds
Resiquimod: Another imidazoquinoline with similar immune-modulating properties but broader applications.
Tilorone: An antiviral agent with immune-modulating effects, though structurally different from imiquimod.
Imiquimod maleate stands out due to its specific mechanism of action and its effectiveness in treating various dermatological conditions.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.C4H4O4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;5-3(6)1-2-4(7)8/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQFLNAOJRNEDV-BTJKTKAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=C\C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.